molecular formula C10H7N3O3 B8699381 5-Nitro-2-phenylpyrimidin-4(3H)-one

5-Nitro-2-phenylpyrimidin-4(3H)-one

Cat. No. B8699381
M. Wt: 217.18 g/mol
InChI Key: IXJREEIUKMAKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-phenylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C10H7N3O3 and its molecular weight is 217.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2-phenylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-phenylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Nitro-2-phenylpyrimidin-4(3H)-one

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

5-nitro-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7N3O3/c14-10-8(13(15)16)6-11-9(12-10)7-4-2-1-3-5-7/h1-6H,(H,11,12,14)

InChI Key

IXJREEIUKMAKFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of sodium methoxide (8 g) and anhydrous ethanol (100 ml) is added benzamidine hydrochloride (11.7 g) at 0° C. The mixture is stirred at 0° C. for 30 minutes, and thereto is added dropwise a solution of crude ethyl 2-(N,N-dimethylaminomethylene)nitroacetate (14 g, which is obtained by heating a mixture of ethyl nitroacetate (10 g) and N,N-dimethylformamide dimethyl acetal (10.7 g) under reflux for three hours, followed by concentrating the mixture under reduced pressure) in anhydrous ethanol (50 ml) at the same temperature. After the addition, the mixture is stirred at room temperature for 30 minutes, and refluxed for 12 hours. The reaction mixture is concentrated under reduced pressure, and to the resultant is added water (150 ml). To the mixture is added dropwise conc. hydrochloric acid at 0° C. until the pH value of the mixture is adjusted to pH 4. The precipitates are collected by filtration, washed with water, and recrystallized from ethanol to give the desired compound (7 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Name
ethyl 2-(N,N-dimethylaminomethylene)nitroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
10.7 g
Type
reactant
Reaction Step Four

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